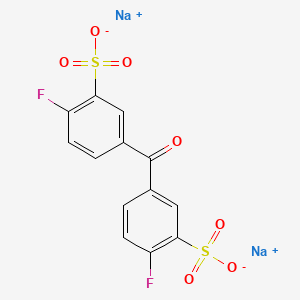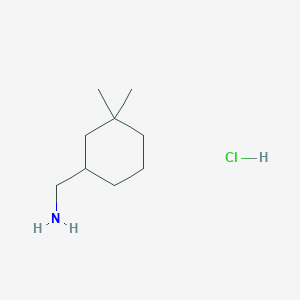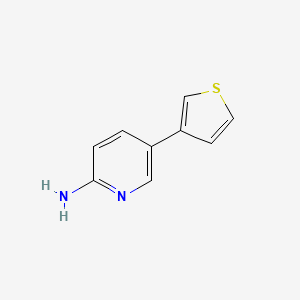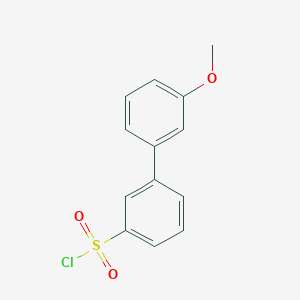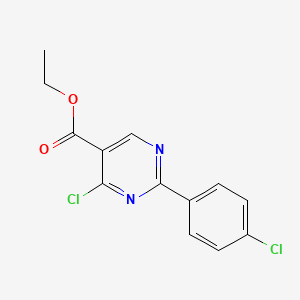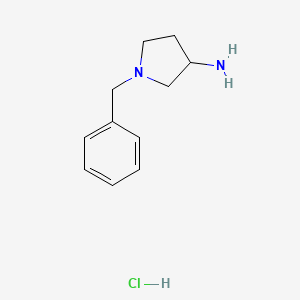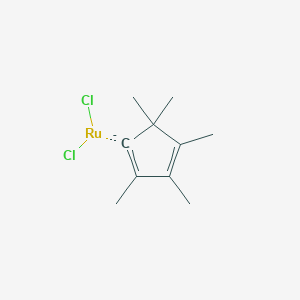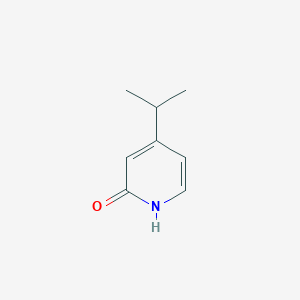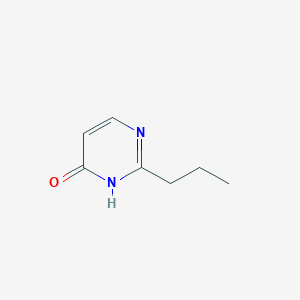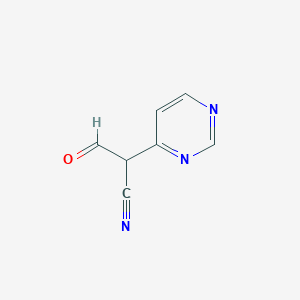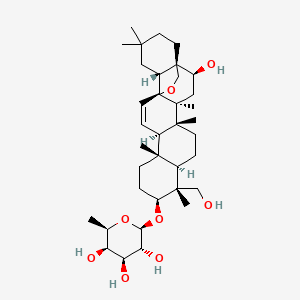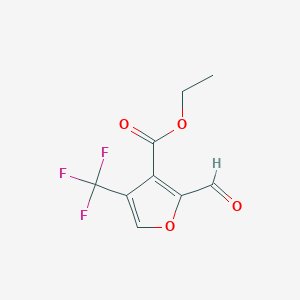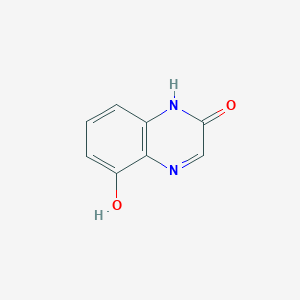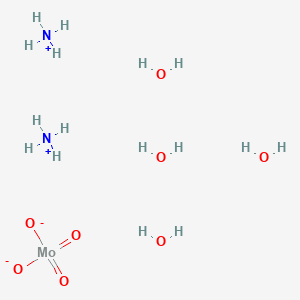![molecular formula C28H35N5O7 B1647202 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1647202.png)
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a tetrapeptide consisting of the amino acids proline, glutamine, phenylalanine, and tyrosine. Peptides like this one are of significant interest in biochemical research due to their potential biological activities and applications in various fields such as medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, proline, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glutamine, is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The process is repeated for phenylalanine and tyrosine.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often involve the use of protecting groups and coupling reagents similar to those used in SPPS.
Major Products Formed
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
Aplicaciones Científicas De Investigación
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate or as a component of drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the peptide’s specific sequence and modifications.
Comparación Con Compuestos Similares
Similar Compounds
H-Pro-Gln-Phe-OH: A similar tetrapeptide lacking the tyrosine residue.
H-Pro-Gln-Tyr-OH: A similar tetrapeptide lacking the phenylalanine residue.
H-Pro-Phe-Tyr-OH: A similar tetrapeptide lacking the glutamine residue.
Uniqueness
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of tyrosine, for example, allows for potential oxidative modifications that can be leveraged in various biochemical applications.
Propiedades
Fórmula molecular |
C28H35N5O7 |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
2-[[2-[[5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H35N5O7/c29-24(35)13-12-21(31-25(36)20-7-4-14-30-20)26(37)32-22(15-17-5-2-1-3-6-17)27(38)33-23(28(39)40)16-18-8-10-19(34)11-9-18/h1-3,5-6,8-11,20-23,30,34H,4,7,12-16H2,(H2,29,35)(H,31,36)(H,32,37)(H,33,38)(H,39,40) |
Clave InChI |
LUJIYASBRZSIPH-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Secuencia |
PQFY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


